molecular formula C13H17NO3 B15306761 Ethyl 7-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylate

Ethyl 7-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylate

Cat. No.: B15306761
M. Wt: 235.28 g/mol
InChI Key: QMWVGTOITVTDPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylate is a heterocyclic compound that belongs to the tetrahydroquinoline family. This compound is characterized by its unique structure, which includes a quinoline core with a methoxy group at the 7th position and an ethyl ester at the 4th position. It is of significant interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylate typically involves multi-step reactions. One common method includes the condensation of 2-alkenyl aniline with aldehydes and ethyl cyanoacetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction proceeds through a Knoevenagel condensation followed by an aza-Michael addition to form the tetrahydroquinoline scaffold .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylate derivatives, while reduction can produce various tetrahydroquinoline analogs.

Scientific Research Applications

Ethyl 7-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pesticides, and other industrial chemicals

Mechanism of Action

The mechanism of action of ethyl 7-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylate involves its interaction with various molecular targets. It can act as an inhibitor or modulator of specific enzymes and receptors. The exact pathways depend on the specific biological context and the nature of the target molecules. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

    7-Methoxy-1,2,3,4-tetrahydroquinoline: Similar structure but lacks the ethyl ester group.

    1,2,3,4-Tetrahydroquinoline-4-carboxylate: Lacks the methoxy group at the 7th position.

    Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate: Similar but without the methoxy group.

Uniqueness: Ethyl 7-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylate is unique due to the presence of both the methoxy group and the ethyl ester group, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

ethyl 7-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylate

InChI

InChI=1S/C13H17NO3/c1-3-17-13(15)11-6-7-14-12-8-9(16-2)4-5-10(11)12/h4-5,8,11,14H,3,6-7H2,1-2H3

InChI Key

QMWVGTOITVTDPS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCNC2=C1C=CC(=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.